molecular formula C6H12N2O3S B1526812 4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide CAS No. 1001426-47-6

4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide

Cat. No. B1526812
CAS RN: 1001426-47-6
M. Wt: 192.24 g/mol
InChI Key: BKVFRYFPVXSHJI-UHFFFAOYSA-N
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Description

4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide, also known as 4-ADTC, is an important organic compound that has a wide range of applications in biochemistry and medicine. 4-ADTC is a white, crystalline solid with a melting point of 223°C and a boiling point of 397°C. It is soluble in water and is highly stable in air. 4-ADTC is a key building block for a variety of organic compounds and is used in a variety of laboratory experiments. It is also used in the synthesis of drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chiral Carboxamides

Research has demonstrated the synthesis of chiral linear carboxamide derivatives with incorporated peptide linkages. These compounds were prepared via the coupling of nalidixic acid with amino acid methyl esters, leading to derivatives that could have implications for the development of novel therapeutic agents (Khalifa et al., 2014).

Carboxamides and Peptides Synthesis

Studies have also shown methods for synthesizing carboxamides and peptides from corresponding carboxylic acids and amines or α-amino acids. Such reactions, conducted in the absence of basic promoters, prevent undesired racemization, important for preserving the biological activity of the synthesized compounds (Shiina & Kawakita, 2003).

Polyamide Synthesis

Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol has highlighted methods for creating materials with potential applications in coatings, adhesives, and other industrial applications. These polyamides exhibit high thermal stability and are noncrystalline, making them suitable for a wide range of uses (Hsiao et al., 2000).

Biomedical Applications

PARP Inhibitors with Antioxidant Activity

A study on 4-carboxamidobenzimidazoles has identified compounds with potent PARP (poly(ADP-ribose) polymerase) inhibitory activity combined with antioxidant properties. Such compounds could be beneficial in treatments aimed at reducing oxidative stress-related damage (Kálai et al., 2009).

Hyperbranched Polyimides for Gas Separation

The development of aromatic hyperbranched polyimides shows promise for applications in gas separation technologies. Such materials could enhance the efficiency of processes in the chemical and petrochemical industries (Fang et al., 2000).

properties

IUPAC Name

4-amino-1,1-dioxothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c7-5(9)6(8)1-3-12(10,11)4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVFRYFPVXSHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Reactant of Route 2
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Reactant of Route 3
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Reactant of Route 4
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Reactant of Route 5
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Reactant of Route 6
4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide

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